5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole
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Description
“5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole” is a chemical compound with the molecular formula C11H7N3O2 . It’s a derivative of pyrrole, which is a five-membered aromatic heterocycle, like benzene and imidazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a thiazole ring with a nitro group. The molecular weight of this compound is 213.19 .Scientific Research Applications
Antibacterial Activity
Metal complexes of Schiff base derivatives, including 1,3,4-thiadiazole compounds, have shown potential in antibacterial applications. These complexes have been prepared and characterized, displaying moderate antibacterial activity against certain bacterial strains, suggesting their potential use in the development of new antibacterial agents (Yousif et al., 2017).
Chemical Reactions and Synthesis
The compound pyrrolo[1,2-c]thiazole, related to the chemical family of 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole, has been studied for its behavior in cycloaddition reactions. It acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, showcasing its versatility in chemical synthesis (Sutcliffe et al., 2000).
Molecular Structure Analysis
Research on the nitration of 1-arylpyrroles, which are structurally related to this compound, has provided insights into the synthesis of nitropyrroles and their potential applications in medicinal chemistry (Cobb et al., 1996).
Protonation and Gas-Phase Basicity
Studies on nitro derivatives of pyrrole have investigated their gas-phase basicity, offering valuable information on their protonation behavior. This research is crucial for understanding the chemical properties of this compound and similar compounds (Esseffar et al., 2002).
Organocatalytic Processes
The development of organocatalytic processes using 5-(pyrrolidin-2-yl)tetrazole functionalized silica demonstrates the potential of related thiazole compounds in catalysis and sustainable chemistry (Bortolini et al., 2012).
Synthesis of Bioactive Compounds
Thiazolo[3,2-a]pyrimidin-5-ones, which are structurally related to this compound, have been synthesized using microwave irradiation. This method highlights the potential of thiazole derivatives in creating bioactive compounds (Djekou et al., 2006).
Corrosion Inhibition
1,3,4-Thiadiazoles, a class of compounds including this compound, have been studied for their properties as corrosion inhibitors. This research could lead to practical applications in materials science and engineering (Bentiss et al., 2007).
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)6-5-8-7(13-6)9-3-1-2-4-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKAZWKRCHADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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